molecular formula C11H23BrO B178181 2-(Bromomethyl)-2-butylhexan-1-ol CAS No. 174747-95-6

2-(Bromomethyl)-2-butylhexan-1-ol

Cat. No.: B178181
CAS No.: 174747-95-6
M. Wt: 251.2 g/mol
InChI Key: AUOXFELRSAFJEH-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-butylhexan-1-ol is an organic compound that features a bromomethyl group attached to a butylhexanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-butylhexan-1-ol typically involves the bromomethylation of a suitable precursor. One common method involves the reaction of a butylhexanol derivative with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH). This method is advantageous as it minimizes the generation of highly toxic byproducts .

Industrial Production Methods

Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-butylhexan-1-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

2-(Bromomethyl)-2-butylhexan-1-ol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It can be used in the development of new drugs and active pharmaceutical ingredients.

    Agrochemicals: It is used in the synthesis of pesticides and herbicides.

    Material Science: It can be used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-butylhexan-1-ol involves its reactivity due to the presence of the bromomethyl group and the alcohol group. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various chemical reactions. The alcohol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-2-butylhexan-1-ol
  • 2-(Iodomethyl)-2-butylhexan-1-ol
  • 2-(Hydroxymethyl)-2-butylhexan-1-ol

Uniqueness

2-(Bromomethyl)-2-butylhexan-1-ol is unique due to the presence of the bromomethyl group, which offers superior electrophilicity compared to its chloro and iodo counterparts. This makes it more reactive in substitution reactions, providing a broader range of synthetic applications .

Properties

IUPAC Name

2-(bromomethyl)-2-butylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23BrO/c1-3-5-7-11(9-12,10-13)8-6-4-2/h13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOXFELRSAFJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)(CO)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431869
Record name AGN-PC-0MUNA8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174747-95-6
Record name AGN-PC-0MUNA8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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